Chemical properties of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
Chemical properties of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
An In-depth Technical Guide to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS No. 1427460-79-4). While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile for researchers, medicinal chemists, and drug development professionals. The guide details the molecule's structural features, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and its expected reactivity. Furthermore, it explores the compound's potential as a versatile chemical scaffold for the synthesis of novel molecular entities, leveraging the strategic placement of its diaryl ether linkage and its reactive benzylic bromide handle.
Compound Identification and Structure
1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a polysubstituted aromatic compound featuring a diaryl ether backbone. This structural motif is of significant interest in medicinal chemistry. The molecule's key features include:
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An ortho-substituted bromomethyl group on one phenyl ring, which acts as a reactive electrophilic site.
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A meta-substituted tert-butyl group on the second phenyl ring, which provides steric bulk and increased lipophilicity.
The strategic arrangement of these functional groups makes it a valuable building block for creating libraries of complex molecules with potential biological activity.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene | N/A |
| CAS Number | 1427460-79-4 | [1] |
| Molecular Formula | C₁₇H₁₉BrO | N/A |
| Molecular Weight | 319.24 g/mol | N/A |
| MDL Number | MFCD16619595 |[1] |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
Detailed experimental data for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene are not widely available. The properties in Table 2 are estimated based on the behavior of structurally similar compounds, such as benzyl bromide and other substituted diaryl ethers.[2][3][4] The compound is expected to be a high-boiling liquid or a low-melting solid at room temperature, with poor solubility in water and good solubility in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Estimation |
|---|---|---|
| Appearance | Colorless to pale yellow liquid or solid | General properties of benzyl bromides[5] |
| Melting Point | Not available (Predicted: Low MP Solid) | Analogy to benzyl bromide (-3.9 °C)[2] |
| Boiling Point | > 200 °C | Analogy to benzyl bromide (201 °C)[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on nonpolar structure |
| Density | ~1.2 - 1.4 g/mL | Analogy to substituted bromobenzenes[2] |
Predicted Spectroscopic Analysis
The following is an expert prediction of the key signals expected in the NMR spectra of this compound, which serves as a guide for characterization.
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¹H NMR Spectroscopy:
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δ ~4.5-4.7 ppm (s, 2H): This singlet corresponds to the two protons of the benzylic methylene group (-CH₂Br). Its downfield shift is due to the deshielding effect of the adjacent bromine atom.
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δ ~7.0-7.6 ppm (m, 8H): The eight aromatic protons on the two benzene rings will appear in this region as a complex series of multiplets due to spin-spin coupling. The specific splitting patterns would require higher-order analysis but will be characteristic of the 1,2- and 1,3-substitution patterns.
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δ ~1.3 ppm (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
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¹³C NMR Spectroscopy:
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δ ~155-158 ppm: Quaternary carbons of the ether linkage (C-O-C).
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δ ~115-140 ppm: Aromatic carbons.
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δ ~34-35 ppm: Quaternary carbon of the tert-butyl group.
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δ ~31-32 ppm: Methyl carbons of the tert-butyl group.
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δ ~30-33 ppm: Benzylic carbon (-CH₂Br).
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Synthesis and Purification
A robust and plausible synthetic route to 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene involves a two-step sequence: Williamson ether synthesis to form the diaryl ether core, followed by selective free-radical bromination at the benzylic position.[6]
Caption: Proposed two-step synthesis pathway for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Methyl-2-(3-tert-butylphenoxy)benzene
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Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, ~3 mL per mmol of phenol).
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Reaction: Stir the mixture at room temperature for 15 minutes. Add 1-bromo-3-tert-butylbenzene (1.1 eq.) to the suspension.
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Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure diaryl ether intermediate.
Step 2: Synthesis of 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
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Setup: In a dry flask suitable for photochemical reactions, dissolve the intermediate from Step 1 (1.0 eq.) in carbon tetrachloride (CCl₄).
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Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
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Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain until the starting material is consumed (monitored by TLC). The solid succinimide byproduct will float to the surface.
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Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to yield the final product.
Reactivity and Chemical Behavior
The primary site of reactivity is the benzylic bromide functional group.[7] This group is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to Sₙ2-type reactions with a wide range of nucleophiles.[5][7]
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Nucleophilic Substitution: It can react readily with alcohols, amines, thiols, and carbanions to introduce the bulky diaryl ether moiety into new molecular structures. This is the most significant reaction for its use as a synthetic building block.
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Stability: The compound is expected to be stable under standard conditions but is sensitive to moisture and strong nucleophiles. Like other benzyl bromides, it is a lachrymator and should be handled with care in a well-ventilated fume hood.[2][5] The product should be stored under an inert atmosphere in a cool, dark place.
Applications in Medicinal Chemistry and Drug Discovery
While specific applications for this molecule have not been documented in peer-reviewed literature, its structure is highly relevant to drug discovery programs. It serves as a versatile scaffold and building block.
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Scaffold Hopping and Library Synthesis: The diaryl ether core is a common motif in many biologically active compounds. The reactive bromomethyl "handle" allows for the rapid diversification of this core. Medicinal chemists can use this compound to synthesize a library of derivatives by reacting it with various nucleophiles (e.g., amines, phenols, heterocycles) to explore structure-activity relationships (SAR).
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Increased Lipophilicity and Binding: The tert-butyl group provides significant lipophilicity, which can enhance membrane permeability and improve binding interactions within hydrophobic pockets of target proteins.
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Metabolic Stability: The diaryl ether linkage is generally more stable to metabolic degradation than ester or amide linkages, potentially leading to improved pharmacokinetic profiles in drug candidates.
Caption: Conceptual workflow for using the title compound in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the benzyl bromide functional group, the following precautions are mandatory:
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Hazard Class: Assumed to be a strong irritant and lachrymator.[5]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling must be performed inside a certified chemical fume hood.[5]
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Exposure: Avoid inhalation of vapors and contact with skin and eyes. Exposure can cause severe irritation, pain, and potential tissue damage.[5]
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place.
References
- The Versatile Role of Benzyl Bromides in Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
Benzyl bromide. In Wikipedia. Retrieved February 12, 2026, from [Link]
- 1427460-79-4 CAS Manufactory. ChemicalBook.
- 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene. Apollo Scientific.
- Benzyl Bromide. Common Organic Chemistry.
- Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry.
- NMR Chemical Shifts. J. Org. Chem.
- 1-(Bromomethyl)-3-phenoxybenzene Properties. U.S. Environmental Protection Agency.
- Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Cheméo.
- Redefining the Synthetic Logic of Medicinal Chemistry. (2023). Macmillan Group - Princeton University.
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